2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine
Description
2-Methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at position 6, a methyl group at position 2, and a stereospecific (2S)-pyrrolidin-2-yl substituent at position 2.
Properties
Molecular Formula |
C11H13F3N2 |
|---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H13F3N2/c1-7-8(9-3-2-6-15-9)4-5-10(16-7)11(12,13)14/h4-5,9,15H,2-3,6H2,1H3/t9-/m0/s1 |
InChI Key |
DQZXMYZOJCUPGQ-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)[C@@H]2CCCN2 |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 2-Methylpyrroline
The reaction employs a platinum-based catalyst (5% Pt/C or PtO₂) in a mixed ethanol-methanol solvent system (2:1 to 3:1 v/v) under ambient hydrogen pressure. This method achieves ≥50% enantiomeric excess (ee) for (S)-2-methylpyrrolidine, which is subsequently resolved as the D-tartrate salt. Recrystallization from hot ethanol improves optical purity to >99% ee.
Table 1: Hydrogenation Conditions for (S)-2-Methylpyrrolidine Synthesis
| Parameter | Specification |
|---|---|
| Catalyst | 5% Pt/C or PtO₂ |
| Solvent | Ethanol:methanol (2:1–3:1) |
| Temperature | Ambient (20–25°C) |
| Pressure | 1 atm H₂ |
| Optical Purity (Post-Recrystallization) | >99% ee |
Preparation of the Trifluoromethylpyridine Core
The trifluoromethylpyridine backbone is synthesized via halogenation and fluorination of picoline derivatives. As described in PMC8175224, 3-picoline undergoes vapor-phase chlorination and fluorination to yield 3-(trifluoromethyl)pyridine. Subsequent regioselective chlorination at the 2-position produces 2-chloro-3-(trifluoromethyl)pyridine, a key intermediate.
Regioselective Functionalization
Nuclear chlorination is achieved using Cl₂ gas at elevated temperatures (200–300°C) in a fluidized-bed reactor. The 2-chloro substituent facilitates nucleophilic aromatic substitution (SNAr) with the (2S)-pyrrolidine moiety.
Coupling Strategies for Pyrrolidine-Pyridine Integration
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro-3-(trifluoromethyl)pyridine intermediate reacts with (S)-2-methylpyrrolidine under basic conditions. A representative procedure uses K₂CO₃ in dimethylformamide (DMF) at 80–100°C for 12–24 hours. The trifluoromethyl group’s electron-withdrawing effect activates the pyridine ring for substitution.
Table 2: SNAr Reaction Parameters
| Component | Role/Quantity |
|---|---|
| Substrate | 2-Chloro-3-(trifluoromethyl)pyridine |
| Nucleophile | (S)-2-Methylpyrrolidine (1.2–2.5 eq) |
| Base | K₂CO₃ (2–4 eq) |
| Solvent | DMF |
| Temperature | 80–100°C |
Transition Metal-Catalyzed Cross-Coupling
Alternative methods employ Cu(I) or Pd catalysts. For example, Ullmann-type coupling with CuCl and 1,10-phenanthroline in DMF at 120°C achieves C–N bond formation. This approach avoids harsh basic conditions but requires anhydrous solvents and inert atmospheres.
Stereochemical Control and Purification
Chiral Resolution Techniques
The (S)-2-methylpyrrolidine D-tartrate salt is resolved via selective crystallization. The tartaric acid’s chiral center induces diastereomeric salt formation, enabling separation of the (S)-enantiomer. Final freebase generation uses NaOH or KOH in aqueous-organic biphasic systems.
Chromatographic Methods
Preparative chiral HPLC with cellulose-based stationary phases (e.g., Chiralpak IC) further purifies the final compound, ensuring >99.5% ee.
Analytical Characterization
Critical quality attributes are verified via:
-
HPLC-MS : Confirms molecular weight (215.21 g/mol) and purity.
-
Chiral GC : Validates enantiomeric excess using γ-cyclodextrin columns.
-
NMR Spectroscopy : H and F NMR confirm regiochemistry and trifluoromethyl integration.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions: 2-methyl-3-[(2S)-pyrrol
Biological Activity
The compound 2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, including antibacterial activity, enzyme inhibition, and pharmacokinetic properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features
- Pyridine Ring : Provides basic properties and acts as a core for various substitutions.
- Trifluoromethyl Group : Enhances lipophilicity and may influence biological interactions.
- Pyrrolidine Substituent : Imparts steric and electronic properties that could affect receptor binding.
Antibacterial Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit notable antibacterial properties. For instance, compounds similar to this compound demonstrated significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged between 3.12 and 12.5 µg/mL, suggesting potent antibacterial effects compared to standard antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Methyl-3-pyrrolidinyl-pyridine | 3.12 - 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of specific kinases involved in cellular signaling pathways. In vitro studies have shown that it can inhibit enzymes with varying selectivity, which is crucial for drug development targeting diseases such as cancer and neurodegenerative disorders. For example, one study reported a pIC50 value of 7.4 for a related compound, indicating strong inhibitory activity against certain kinases .
Case Study 1: Antibacterial Evaluation
In a comparative study, derivatives of the compound were synthesized and tested against multiple bacterial strains. Results indicated that modifications to the pyridine core significantly influenced antibacterial potency. The most effective derivatives had modifications at the 6-position of the pyridine ring, enhancing their interaction with bacterial cell membranes .
Case Study 2: Pharmacokinetics
A pharmacokinetic study conducted in mice evaluated the brain penetration and plasma exposure of the compound after intraperitoneal administration at a dose of 5 mg/kg. The results showed moderate to good brain exposure, making it a candidate for further exploration in neurological applications. Parameters such as half-life and protein binding were also assessed, revealing favorable profiles for potential therapeutic use .
Research Findings
Research into this compound has highlighted several key findings:
- Selectivity : The compound exhibits selective inhibition against certain kinases while sparing others, which is beneficial for minimizing side effects in therapeutic applications.
- Brain Penetration : Its ability to cross the blood-brain barrier suggests potential applications in treating central nervous system disorders.
- Antimicrobial Spectrum : The spectrum of activity against Gram-positive bacteria indicates its utility in addressing antibiotic-resistant infections.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features of Analogues
The compound’s structural analogs can be categorized based on substituent patterns and biological activities:
Table 1: Structural Comparison of Pyridine Derivatives
Functional Implications
- SIB-1757 and SIB-1893: These mGluR5 antagonists demonstrate the importance of electron-withdrawing groups (e.g., trifluoromethyl) and aromatic substituents in receptor binding. Their noncompetitive inhibition mechanism is attributed to structural features like the azo (SIB-1757) or styryl (SIB-1893) groups, which may sterically block glutamate binding .
- Trifluoromethylpyridine Derivatives: Compounds like 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone (similarity score 0.72) highlight the prevalence of the CF₃ group in enhancing stability and bioavailability. However, the absence of a pyrrolidine ring limits their stereochemical influence compared to the target compound .
- Chlorophenyl and Methylthio Derivatives : describes pyridines with bulky aryl substituents (e.g., chlorophenyl), which may improve membrane permeability but reduce selectivity due to hydrophobic interactions .
Stereochemical Considerations
The (2S)-pyrrolidin-2-yl group in the target compound introduces chirality, a feature critical in drug-receptor interactions.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-methyl-3-[(2S)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine, and how can they be methodologically addressed?
- Challenges : Regioselective introduction of the trifluoromethyl group at the pyridine C6 position, stereochemical control of the (2S)-pyrrolidine moiety, and avoiding side reactions during functionalization.
- Methodology :
- Use fluorinating agents like KF in polar aprotic solvents (e.g., DMSO) for trifluoromethylation .
- Employ chiral auxiliaries or enantioselective catalysis to ensure the (2S)-pyrrolidine configuration .
- Monitor reaction progress via LC-MS to detect intermediates and optimize conditions (e.g., temperature, catalyst loading) .
Q. What analytical techniques are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry, particularly the pyrrolidine ring configuration .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How does the stereochemistry of the pyrrolidine moiety influence the compound’s interaction with biological targets?
- Mechanistic Insight : The (2S)-configuration may enhance binding affinity to chiral receptors (e.g., enzymes or GPCRs) by optimizing spatial alignment with hydrophobic pockets.
- Case Study : Analogous compounds with (2R)-pyrrolidine show reduced activity in kinase inhibition assays, highlighting enantiomer-specific effects .
- Methodology : Perform molecular docking simulations and comparative bioassays using enantiomerically pure samples .
Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?
- Potential Causes : Variations in assay conditions (e.g., cell lines, incubation time), impurities in synthesized batches, or differences in target protein isoforms.
- Solutions :
- Standardize bioassays using reference compounds (e.g., 8-chloro-2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine) as positive controls .
- Validate compound purity via F NMR to detect trifluoromethyl-related byproducts .
- Conduct dose-response curves to compare potency across studies .
Q. What is the role of the trifluoromethyl group in modulating the compound’s reactivity and pharmacokinetic properties?
- Electronic Effects : The -CF group enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions .
- Pharmacokinetics : Trifluoromethyl improves metabolic stability by resisting oxidative degradation, as observed in related pyridine derivatives .
- Experimental Validation : Compare metabolic half-lives of analogs with -CH vs. -CF substituents using liver microsome assays .
Key Recommendations
- Prioritize enantiomeric purity for biological studies to avoid confounding results.
- Use trifluoromethyl-specific analytical methods (e.g., F NMR) for quality control.
- Cross-reference synthetic protocols with structurally related compounds (e.g., 2-chloro-6-methoxy-3-(trifluoromethyl)pyridine) to troubleshoot challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
